N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(naphthalen-2-yl)acetamide
Description
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(naphthalen-2-yl)acetamide is a heterocyclic compound featuring a benzothiazole core linked to a thiophene ring via an acetamide bridge, with a naphthalene substituent. The benzothiazole moiety is known for its pharmacological relevance, particularly in targeting enzymes like monoamine oxidases (MAOs) and cholinesterases (AChE/BChE) . This compound’s structural complexity positions it as a candidate for polypharmacological applications, though specific biological data remain unexplored in the provided evidence.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-naphthalen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2OS2/c26-21(14-15-9-10-16-5-1-2-6-17(16)13-15)25-22-18(11-12-27-22)23-24-19-7-3-4-8-20(19)28-23/h1-13H,14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXULWAIOQULFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(naphthalen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzo[d]thiazole Derivative: Starting with the synthesis of the benzo[d]thiazole core through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Thiophene Functionalization: Introduction of the thiophene ring via a cross-coupling reaction, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.
Naphthalene Acetamide Formation: The final step involves the acylation of the thiophene-benzo[d]thiazole intermediate with naphthalene-2-acetic acid or its derivatives under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce carbonyl groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), alkylating agents (e.g., alkyl halides), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(naphthalen-2-yl)acetamide exhibit promising antimicrobial activity. For instance, derivatives of thiazole and benzothiazole have been evaluated for their in vitro antimicrobial effects against various bacterial and fungal strains. A study demonstrated that certain synthesized derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Molecular docking studies suggest that it can effectively bind to specific cancer cell receptors, inhibiting cell proliferation. For example, related compounds have shown activity against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B assay, highlighting the compound's potential as an anticancer agent .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include:
- Formation of the benzo[d]thiazole moiety.
- Coupling with thiophene derivatives.
- Acetylation to introduce the naphthalenic side chain.
Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Study: Anticancer Screening
In a notable study, researchers synthesized a series of compounds based on the core structure of this compound and evaluated their anticancer properties against various cancer cell lines. The study found that specific modifications to the chemical structure enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells, indicating a promising therapeutic index for further development .
Case Study: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target enzymes like acetylcholinesterase and dihydrofolate reductase. These studies provide insights into how structural variations influence binding affinity and biological activity, guiding future modifications for improved efficacy .
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(naphthalen-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating various biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
(R)-N-(Benzo[d]thiazol-2-yl)-2-(1-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (Compound 4a–4p)
- Structure: Replaces the thiophene-naphthalene system with a dihydroisoquinoline-phenyl group.
- Activity: Exhibits dual inhibitory activity against MAO-B (IC₅₀ = 0.12 µM) and BChE (IC₅₀ = 1.8 µM), attributed to the dihydroisoquinoline moiety’s basicity and planar aromaticity .
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-Phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d)
- Structure : Incorporates a nitrobenzothiazole linked to a thiadiazole via a thioacetamide bridge.
- Activity : Potent VEGFR-2 inhibition (IC₅₀ = 0.43 µM) due to the electron-withdrawing nitro group and thiadiazole’s hydrogen-bonding capacity .
- Key Difference : The absence of a nitro group in the target compound may reduce electron-withdrawing effects but improve metabolic stability.
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(Substituted)Thio/Piperazine]acetamide (3a–3k)
- Structure : Features a methylenedioxybenzothiazole with thio/piperazine substituents.
- Activity : Enhanced solubility from piperazine groups, with moderate AChE inhibition (IC₅₀ ~10 µM) .
- Key Difference : The target compound’s naphthalene group may increase lipophilicity, favoring blood-brain barrier penetration over piperazine’s polar nature.
2-((3-(4-Methoxybenzyl)-4-Oxo-3,4-Dihydropyrimidin-2-yl)Thio)-N-(6-(Trifluoromethyl)Benzo[d]Thiazol-2-yl)Acetamide (20)
- Structure: Combines a pyrimidinone-thioacetamide backbone with a trifluoromethylbenzothiazole.
- Activity: CK1 inhibition (IC₅₀ = 0.09 µM) due to the trifluoromethyl group’s electronegativity and pyrimidinone’s planar geometry .
- Key Difference: The target compound lacks the pyrimidinone ring, possibly reducing kinase affinity but improving synthetic accessibility.
Comparative Analysis Table
*Predicted using preADMET ; †Estimated via analogy to naphthalene-containing compounds.
Key Findings
Substituent Impact :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance enzyme inhibition but may reduce metabolic stability.
- Bulky hydrophobic groups (naphthalene) improve membrane permeability but could limit solubility .
Synthetic Accessibility: The target compound’s synthesis likely parallels ’s method, using chloroacetamide intermediates and nucleophilic substitution . Compared to triazinoquinazoline derivatives (), the target compound’s simpler structure may enable higher yields .
Polypharmacology Potential: Benzothiazole-acetamide hybrids () show multi-target activity, suggesting the target compound could similarly inhibit MAOs, cholinesterases, or kinases .
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(naphthalen-2-yl)acetamide, a compound characterized by its unique structural moieties, has garnered attention in recent years for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a thiophene ring and a naphthalene acetamide, which contributes to its distinct chemical properties. Its molecular formula is with a molecular weight of 400.51 g/mol. The InChI key for this compound is DEXULWAIOQULFA.
Mode of Action
The primary mechanism through which this compound exerts its biological effects is believed to involve DNA intercalation , particularly targeting topoisomerase I. This interaction leads to the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.
Research has indicated that derivatives of benzothiazole, including this compound, exhibit significant anti-inflammatory properties. The compound's activity may be attributed to its ability to modulate various cell signaling pathways, leading to changes in gene expression and enzyme activity .
Anticancer Activity
Studies have demonstrated that this compound exhibits notable anticancer effects against various cancer cell lines. For instance, in vitro assays have shown that this compound can significantly decrease cell viability in human cancer cell lines such as Caco-2 and A549 .
Table 1: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | % Viability Reduction |
|---|---|---|
| Caco-2 | 5.0 | 39.8% |
| A549 | 7.5 | 31.9% |
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent .
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
| Candida albicans | 0.15 | 0.20 |
Case Studies and Research Findings
Several studies have explored the biological activity of benzothiazole derivatives, including this compound:
- Study on Apoptosis Induction : A study demonstrated that treatment with this compound led to up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins in cancer cells, confirming its role in apoptosis induction.
- Antimicrobial Efficacy : Another research project highlighted the effectiveness of this compound against drug-resistant strains of bacteria, suggesting its potential use in treating infections caused by resistant pathogens .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship revealed that modifications to the benzothiazole and thiophene components can significantly enhance or diminish biological activity, informing future synthetic strategies .
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves 1,3-dipolar cycloaddition between azide and alkyne precursors or acetylation of aminothiazole intermediates. For example:
- Copper-catalyzed cycloaddition : React (prop-2-yn-1-yloxy)naphthalene derivatives with azidoacetamides in a tert-BuOH/H₂O (3:1) solvent system under ambient conditions for 6–8 hours. Purify via recrystallization (ethanol) .
- Acetylation : Treat 3-(benzo[d]thiazol-2-yl)thiophen-2-amine with triethyl orthoformate and sodium azide in acetic acid under reflux. Confirm conversion via TLC and characterize using NMR/HRMS .
Q. Which spectroscopic techniques are critical for structural confirmation?
Key methods include:
Q. How is purity assessed during synthesis?
Use TLC with hexane:ethyl acetate (8:2) as the mobile phase. Confirm purity via melting point analysis (e.g., 489–491 K for related acetamides) and recrystallization in ethanol .
Q. What in vitro assays evaluate biological activity?
Standard disc diffusion assays against fungal strains (e.g., C. albicans, A. flavus) with miconazole as a positive control. Report inhibition zones and compare MIC values .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in 1,3-dipolar cycloaddition?
Solvent polarity (tert-BuOH/H₂O) and copper catalysts (Cu(OAc)₂) promote triazole formation. Ambient temperatures favor kinetic control, while elevated temperatures may alter regioselectivity. Monitor via HPLC to isolate intermediates .
Q. How to resolve contradictory NMR data for aromatic protons?
Discrepancies arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or conformational flexibility. Use 2D NMR (HSQC/HMBC) to assign signals. Cross-validate with X-ray crystallography (e.g., dihedral angles between thiophene and thiazole rings: ~79.7°) .
Q. Why do structural analogs show variable antifungal potency?
Substituent effects (e.g., nitro groups at para vs. meta positions) alter electron density and H-bonding. Compare logP values and docking studies with fungal CYP51 targets. For example, nitro groups enhance activity against A. flavus (MIC = 12.5 µg/mL) .
Q. How does conjugation in the thiophene-thiazole-naphthalene system affect electronic properties?
X-ray crystallography reveals planar geometries (mean deviation < 0.02 Å), enabling π-π stacking. DFT calculations show a HOMO-LUMO gap of ~3.8 eV, suggesting redox activity. UV-vis spectra (λmax ~310 nm) correlate with conjugation length .
Q. What strategies mitigate low yields in multi-step syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
